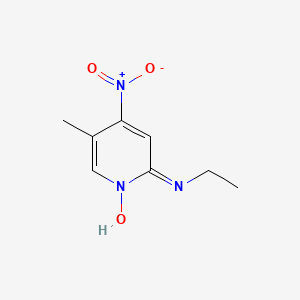
4-Hydroxy-6-(octa-2,4,6-trien-2-yl)-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-6-(octa-2,4,6-trien-2-yl)-2H-pyran-2-one is a synthetic organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a hydroxy group at the 4-position and an octa-2,4,6-trien-2-yl group at the 6-position of the pyranone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(octa-2,4,6-trien-2-yl)-2H-pyran-2-one can be achieved through various synthetic routes. One common method involves the condensation of a suitable aldehyde with a malonate ester, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of a base such as sodium ethoxide in ethanol, followed by acidification to obtain the desired pyranone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-6-(octa-2,4,6-trien-2-yl)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyranone ring to a dihydropyranone.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of dihydropyranone derivatives.
Substitution: Formation of alkylated or acylated pyranone derivatives.
Applications De Recherche Scientifique
4-Hydroxy-6-(octa-2,4,6-trien-2-yl)-2H-pyran-2-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-6-(octa-2,4,6-trien-2-yl)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the conjugated triene system may play a crucial role in its biological activity by interacting with enzymes or receptors. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2H-pyran-2-one: A simpler analog without the octa-2,4,6-trien-2-yl group.
6-Alkyl-4-hydroxy-2H-pyran-2-one: Compounds with different alkyl groups at the 6-position.
4-Hydroxy-6-phenyl-2H-pyran-2-one: A compound with a phenyl group instead of the octa-2,4,6-trien-2-yl group.
Uniqueness
4-Hydroxy-6-(octa-2,4,6-trien-2-yl)-2H-pyran-2-one is unique due to the presence of the octa-2,4,6-trien-2-yl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and interaction with biological targets compared to simpler pyranone derivatives.
Propriétés
Numéro CAS |
235428-45-2 |
|---|---|
Formule moléculaire |
C13H14O3 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
4-hydroxy-6-octa-2,4,6-trien-2-ylpyran-2-one |
InChI |
InChI=1S/C13H14O3/c1-3-4-5-6-7-10(2)12-8-11(14)9-13(15)16-12/h3-9,14H,1-2H3 |
Clé InChI |
XKBMDVOCHVBVMT-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=CC=C(C)C1=CC(=CC(=O)O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde](/img/structure/B14257585.png)
![2-[4-Phenyl-2-(phenylethynyl)but-1-en-3-yn-1-yl]naphthalene](/img/structure/B14257593.png)
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)](/img/structure/B14257597.png)
![2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde](/img/structure/B14257605.png)

![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol](/img/structure/B14257614.png)


![Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl-](/img/structure/B14257634.png)

![4-Methoxy-5H-indeno[5,6-B]furan-5-one](/img/structure/B14257644.png)



